molecular formula C21H19N3O6 B12284665 [9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate

[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate

Cat. No.: B12284665
M. Wt: 409.4 g/mol
InChI Key: KIVIFIGXRSBNIR-UHFFFAOYSA-N
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Description

[9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuroquinoline core and carbamate functional groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuroquinoline core, followed by the introduction of the carbamate groups. Common reagents used in the synthesis include dimethylcarbamoyl chloride, quinoline derivatives, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

[9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The carbamate groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways and mechanisms.

Medicine

The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents, especially in the treatment of diseases involving oxidative stress or enzyme dysregulation.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate apart is its unique benzofuroquinoline core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H19N3O6

Molecular Weight

409.4 g/mol

IUPAC Name

[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C21H19N3O6/c1-23(2)20(26)28-11-5-7-13-15(9-11)22-19(25)17-14-8-6-12(29-21(27)24(3)4)10-16(14)30-18(13)17/h5-10,13H,1-4H3

InChI Key

KIVIFIGXRSBNIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC2=NC(=O)C3=C(C2C=C1)OC4=C3C=CC(=C4)OC(=O)N(C)C

Origin of Product

United States

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